molecular formula C25H21ClN2O5S B12114859 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12114859
M. Wt: 497.0 g/mol
InChI Key: HWEIBLJFRBLKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide features a chromene-2-carboxamide backbone with a 6-chloro and 7-methyl substitution pattern. The carboxamide group is linked to a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety via a furan-2-ylmethyl carbamoyl bridge. The tetrahydrobenzothiophene ring introduces conformational flexibility, while the furan group may enhance π-π stacking or hydrogen bonding capabilities .

Properties

Molecular Formula

C25H21ClN2O5S

Molecular Weight

497.0 g/mol

IUPAC Name

6-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H21ClN2O5S/c1-13-9-19-16(10-17(13)26)18(29)11-20(33-19)23(30)28-25-22(15-6-2-3-7-21(15)34-25)24(31)27-12-14-5-4-8-32-14/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,27,31)(H,28,30)

InChI Key

HWEIBLJFRBLKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of microwave-assisted conditions to synthesize amides and esters containing furan rings . This method employs effective coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as crystallization or flash chromatography are often used to isolate the final product with good or very good yields .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene-2-Carboxamide Derivatives

Compound Name & Source (Evidence ID) Key Substituents Molecular Features Potential Implications
Target Compound 3-[(Furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl Tetrahydrobenzothiophene, furan-methyl carbamoyl Enhanced rigidity from the tetrahydro ring; furan may improve metabolic stability
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide () 6-fluoro-benzothiazole Fluorinated aromatic bicyclic system Fluorine increases electronegativity, potentially enhancing halogen bonding and target affinity
6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide () 5-allylthio-thiadiazole Thiadiazole with allylthio group Sulfur-rich structure may improve metal chelation; allyl group offers reactivity for further derivatization
6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide () Sulfamoyl-phenyl-isoxazole Sulfonamide-linked isoxazole Sulfonamide enhances hydrogen bonding; isoxazole adds heterocyclic diversity
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide () Benzyl Simple aromatic substituent High lipophilicity may improve membrane permeability but reduce target specificity

Spectral and Physicochemical Data

Table 2: Experimental Data from Analogs

Compound (Source) Melting Point (°C) IR (C=O Stretching, cm⁻¹) Key NMR Shifts (δ, ppm)
Naphtho[2,1-b]furan derivative () 255–257 1657 (azetidinone), 1709 (carboxamide) ^1H NMR: 10.45 (s, CONH); ^13C NMR: 166.85 (C=O)
6-chloro-N-(6-fluoro-benzothiazol-2-yl) analog () N/A N/A N/A (data inferred from structural analogs)
Thiadiazole derivative () N/A N/A N/A (allylthio group likely shows δ 5–6 ppm for allylic protons)

Key Observations:

  • Electron-Withdrawing Groups : Fluorine () and chloro substituents (common in all compounds) may lower electron density, affecting reactivity and binding .
  • Heterocyclic Diversity : Thiadiazole () and isoxazole () introduce distinct electronic environments compared to the target’s tetrahydrobenzothiophene .
  • Carboxamide Linkers : The target’s furan-methyl carbamoyl bridge offers a balance of flexibility and steric bulk, contrasting with simpler linkers like benzyl () .

Research Findings and Implications

  • Synthetic Accessibility : Analogs in and were synthesized using ultrasound-assisted methods or multi-step coupling reactions, suggesting the target compound may require similar strategies .
  • Computational Modeling : SHELX software () could refine the target’s crystal structure, aiding in structure-activity relationship studies .

Biological Activity

The compound 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3SC_{22}H_{23}ClN_{4}O_{3}S, with a molecular weight of 491.0 g/mol. Its structural complexity includes a furan moiety and a benzothiophene ring, which are significant in influencing its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O3S
Molecular Weight491.0 g/mol
IUPAC Name6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Antimicrobial Activity

Research indicates that compounds containing furan and benzothiophene structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study highlighted that a related furan derivative demonstrated broad-spectrum antibacterial activity, outperforming common antibiotics like streptomycin and tetracycline .

Anticancer Potential

The anticancer activity of related compounds has been extensively documented. Furan derivatives have been noted for their cytotoxic effects on cancer cell lines. For example, one study reported that modifications to the furan structure increased cytotoxicity against colorectal cancer cells . The compound may exhibit similar properties due to its structural components.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The presence of the carboxamide group is known to interact with various enzymes involved in metabolic pathways.
  • Interference with DNA Synthesis : Compounds with similar structures have been observed to inhibit topoisomerase activity, leading to disruptions in DNA replication .
  • Modulation of Neurotransmitter Levels : Some derivatives have shown the ability to cross the blood-brain barrier and affect neurotransmitter levels such as acetylcholine and serotonin .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of furan-containing compounds demonstrated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 64 µg/mL against E. coli , indicating potent antibacterial activity . This suggests that the compound may possess similar or enhanced antibacterial properties due to its unique structure.

Case Study 2: Anticancer Activity

In vitro studies on furan derivatives revealed significant anti-proliferative effects against various cancer cell lines. One particular derivative was noted for its effectiveness against drug-resistant cancer cells, showcasing the potential for this compound in overcoming resistance mechanisms commonly seen in cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.